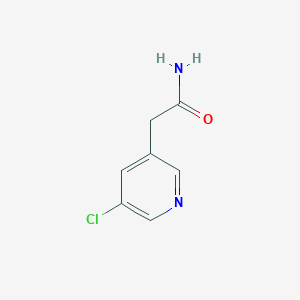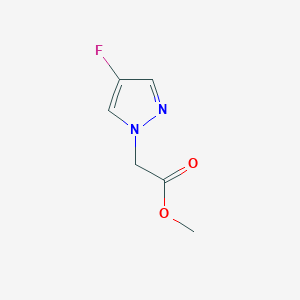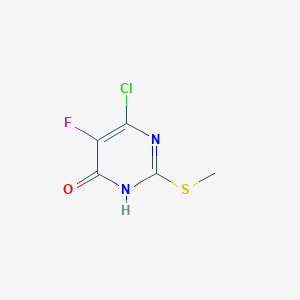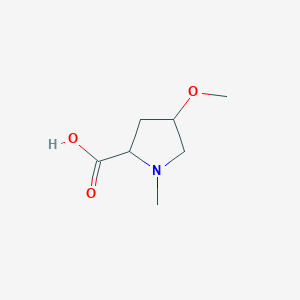![molecular formula C16H10O4 B13136436 3,10-Dihydroxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione CAS No. 89023-98-3](/img/structure/B13136436.png)
3,10-Dihydroxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,10-Dihydroxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities and are commonly found in various natural sources, including plants and fungi .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,10-Dihydroxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to maintain consistent production rates .
Chemical Reactions Analysis
Types of Reactions
3,10-Dihydroxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroquinones .
Scientific Research Applications
3,10-Dihydroxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 3,10-Dihydroxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-9,10-dihydroxy-1,4-anthracenedione
- 1,4-Dihydroxy-2,3-dihydroanthraquinone
- 9,10-Dihydroxy-2,3-dihydroanthracene-1,4-dione
Uniqueness
3,10-Dihydroxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
89023-98-3 |
|---|---|
Molecular Formula |
C16H10O4 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
11,16-dihydroxytetracyclo[8.6.0.03,8.012,15]hexadeca-1(16),3,5,7,10,12(15)-hexaene-2,9-dione |
InChI |
InChI=1S/C16H10O4/c17-13-7-3-1-2-4-8(7)14(18)12-11(13)15(19)9-5-6-10(9)16(12)20/h1-4,19-20H,5-6H2 |
InChI Key |
OJHRCGPDBJDDBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C1C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


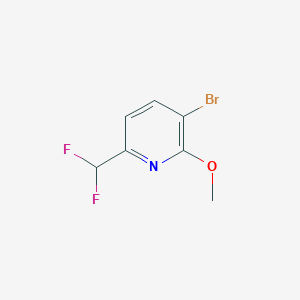
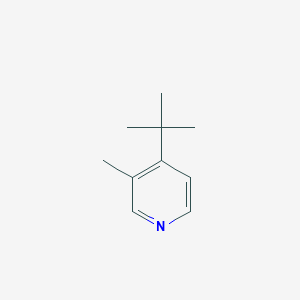
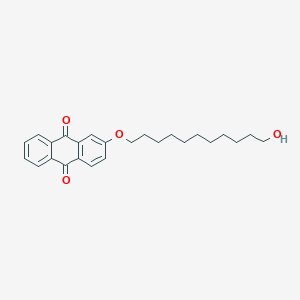
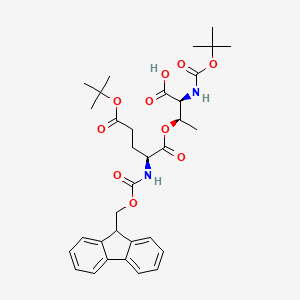
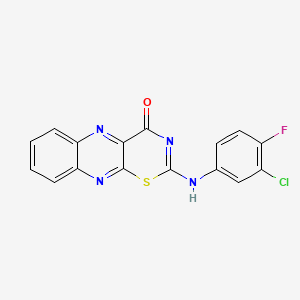
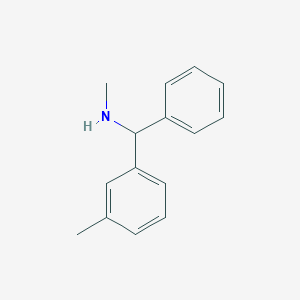
![8-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13136396.png)


